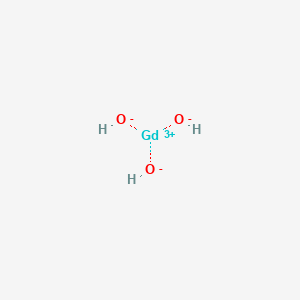

Gadolinium(3+);trihydroxide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

gadolinium(3+);trihydroxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Gd.3H2O/h;3*1H2/q+3;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCLBMDYDXDUJO-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[Gd+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GdH3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16469-18-4 |

Source

|

| Record name | Gadolinium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16469-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Gadolinium(III) Hydroxide Nanostructures

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Controlled Synthesis

Gadolinium(III) hydroxide, Gd(OH)₃, stands as a critical precursor in the burgeoning field of nanotechnology, particularly in biomedicine. While it has limited direct commercial use, its true value lies in its role as a versatile intermediate for producing gadolinium oxide (Gd₂O₃) nanoparticles. These oxide nanoparticles are paramount in the development of advanced T1 contrast agents for Magnetic Resonance Imaging (MRI), far surpassing the relaxivity of conventional gadolinium chelates. The morphology, size, and crystallinity of the initial Gd(OH)₃ directly dictate the properties of the final Gd₂O₃ product, making the precise control over its synthesis a matter of utmost importance for developing next-generation diagnostic and therapeutic agents. This guide provides an in-depth exploration of the core methodologies for synthesizing Gd(OH)₃, focusing on the scientific principles that govern the formation of tailored nanostructures.

Foundational Synthesis: The Precipitation Method

The precipitation method is the most direct and scalable approach for synthesizing Gd(OH)₃. It relies on the reaction of a soluble gadolinium salt with a base, leading to the formation of insoluble Gd(OH)₃, which precipitates out of the solution.

Chemical Principle: The fundamental reaction is a straightforward hydrolysis: Gd³⁺(aq) + 3OH⁻(aq) → Gd(OH)₃(s)

The choice of precursors and the control of reaction conditions are critical for determining the final product's characteristics.

Causality Behind Experimental Choices:

-

Gadolinium Salt Precursor: Gadolinium(III) nitrate (Gd(NO₃)₃) and gadolinium(III) chloride (GdCl₃) are commonly used due to their high solubility in water. The choice of anion can subtly influence nucleation and growth kinetics.

-

Precipitating Agent: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) provide a rapid increase in pH, leading to fast nucleation and often smaller, more amorphous particles. Weaker bases, such as ammonium hydroxide (NH₄OH) or the thermal decomposition of urea (CO(NH₂)₂), offer slower, more controlled precipitation. This gradual increase in hydroxide concentration favors crystal growth over nucleation, typically resulting in larger, more crystalline particles.

-

pH Control: The final pH of the solution is a master variable. A higher pH generally leads to a higher degree of supersaturation, promoting rapid nucleation and smaller particle sizes. Conversely, controlled precipitation at a lower pH (e.g., around 10) allows for the growth of well-defined crystalline structures like nanorods.

Experimental Protocol: Precipitation of Gd(OH)₃

-

Precursor Preparation: Prepare a 0.1 M aqueous solution of Gadolinium(III) Nitrate Hexahydrate (Gd(NO₃)₃·6H₂O).

-

Precipitation: While vigorously stirring the gadolinium nitrate solution at room temperature, add a 1.0 M solution of NaOH dropwise until the pH of the solution reaches and stabilizes at 10. A white gelatinous precipitate of Gd(OH)₃ will form instantly.

-

Aging: Allow the suspension to age for 2-4 hours under continuous stirring to ensure the reaction goes to completion and to promote particle ripening.

-

Washing: Collect the precipitate by centrifugation (e.g., 8000 rpm for 10 minutes). Discard the supernatant and resuspend the pellet in deionized water. Repeat this washing step at least three times to remove residual ions (e.g., Na⁺, NO₃⁻). Washing with ethanol can be performed as a final step to aid in drying.

-

Drying: Dry the final product in an oven at 80°C for 12-24 hours to obtain a fine white powder of Gd(OH)₃.

Morphology Control: Hydrothermal & Solvothermal Methods

Hydrothermal and solvothermal syntheses are powerful techniques for producing highly crystalline, anisotropic nanostructures such as nanorods and nanowires. These methods involve carrying out the precipitation reaction in a sealed vessel (an autoclave) at elevated temperatures and pressures.[1] The term "hydrothermal" is used when water is the solvent, while "solvothermal" applies to organic solvents.

Causality Behind Experimental Choices:

-

Temperature and Pressure: The elevated temperature and autogenous pressure increase the solubility of the reactants and the precipitated Gd(OH)₃, facilitating a dissolution-recrystallization process.[1] This dynamic equilibrium allows for the controlled growth of thermodynamically stable crystal facets, leading to anisotropic growth. Higher temperatures (e.g., 180°C vs. 120°C) can lead to smaller, more defined particles.[2]

-

Reaction Time: Longer reaction times (e.g., 12-24 hours) allow for more complete crystal growth and ripening, resulting in more uniform and highly crystalline nanostructures.

-

Solvent: In solvothermal synthesis, the choice of solvent is crucial. High-boiling point alcohols or other organic solvents can act as capping agents or influence the dielectric constant of the medium, thereby altering the nucleation and growth kinetics. For instance, the decomposition of a gadolinium oleate precursor in an organic solvent like 1-octadecene is a common route to produce monodisperse nanostructures.[3]

-

pH Influence: As with precipitation, pH is a critical factor. Studies have shown that increasing the pH from ~10 to ~13 in a hydrothermal system can significantly increase the aspect ratio of the resulting Gd(OH)₃ nanorods.[4] This is because the concentration of hydroxide ions influences the growth rate of different crystal faces.

Experimental Protocol: Hydrothermal Synthesis of Gd(OH)₃ Nanorods

This protocol is adapted from a method designed to produce Gd₂O₃ nanorods from a Gd(OH)₃ precursor.[4][5]

-

Precursor Preparation: Dissolve 0.1 M Gadolinium(III) Nitrate (Gd(NO₃)₃) in deionized water.

-

pH Adjustment: Under vigorous stirring, add a 5 M NaOH solution dropwise to the precursor solution to adjust the final pH to a desired value (e.g., 10.8 for well-defined nanorods). A white precipitate will form.

-

Hydrothermal Reaction: Transfer the resulting suspension into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at 140°C for 24 hours.

-

Cooling: Allow the autoclave to cool down to room temperature naturally.

-

Washing: Collect the white product by filtration or centrifugation. Wash the product several times with deionized water and then with ethanol to remove any remaining reactants and byproducts.

-

Drying: Dry the final Gd(OH)₃ nanorod product in an oven at 80°C overnight.

Rapid Synthesis: Microwave-Assisted Hydrothermal Method

The Microwave-Assisted Hydrothermal (MAH) method is a significant advancement over conventional hydrothermal synthesis. By using microwave irradiation, the reaction mixture is heated internally and uniformly, leading to a dramatic reduction in reaction time from many hours to mere minutes.[6][7]

Causality Behind Experimental Choices:

-

Heating Mechanism: Conventional heating relies on thermal conduction from an external source, which is slow and can create temperature gradients. Microwave heating, however, directly couples with polar molecules in the solvent (like water), causing rapid and homogeneous heating throughout the volume.[8] This leads to accelerated reaction kinetics.

-

Nucleation and Growth: The rapid heating promotes a burst of nucleation, followed by a fast growth phase. This can result in the formation of highly uniform nanostructures in a very short time. The MAH method often yields well-defined morphologies, such as nanorods, with high crystallinity.[6][7]

Experimental Protocol: Microwave-Assisted Synthesis of Gd(OH)₃ Nanorods

This protocol is based on the work of Almeida et al.[6][7]

-

Precursor Preparation: Prepare a 0.1 M solution of gadolinium nitrate in distilled water.

-

Precipitation: Under magnetic stirring, add ammonium hydroxide solution dropwise to the precursor solution until a final pH of 10 is reached, resulting in a white gel.

-

Microwave Reaction: Disperse the white gel in water and transfer the aqueous suspension into a Teflon autoclave designed for microwave use. Place the sealed vessel inside a domestic or laboratory microwave system (e.g., 2.45 GHz).

-

Irradiation: Heat the sample at 130°C under a constant pressure of approximately 3 bar for 20 minutes.[6][7]

-

Processing: After the reaction, cool the vessel, and collect the product by centrifugation. Wash thoroughly with distilled water to remove residual ions.

-

Drying: Dry the resulting Gd(OH)₃ nanorods at room temperature for 24 hours.

Product Characterization: Validating Synthesis Outcomes

The successful synthesis of Gd(OH)₃ nanostructures must be validated through a suite of characterization techniques.

-

X-Ray Diffraction (XRD): This is the primary technique to confirm the crystal structure and phase purity. Gd(OH)₃ typically crystallizes in a hexagonal structure (JCPDS card no. 083-2037).[6][7] The sharpness of the diffraction peaks indicates the degree of crystallinity.

-

Electron Microscopy (SEM & TEM): Scanning Electron Microscopy (SEM) is used to visualize the overall morphology, size, and aggregation of the synthesized particles.[6] Transmission Electron Microscopy (TEM) provides higher resolution images, allowing for the precise measurement of nanorod dimensions (length and diameter) and visualization of the crystal lattice.[4]

-

Thermogravimetric Analysis (TGA): TGA is essential for understanding the thermal stability and confirming the composition. The TGA curve of Gd(OH)₃ shows a characteristic two-step weight loss. The first step, around 300-400°C, corresponds to the dehydration of Gd(OH)₃ to gadolinium oxyhydroxide (GdOOH). The second step, at higher temperatures (around 500-600°C), corresponds to the conversion of GdOOH to Gd₂O₃.[4][9]

| Technique | Information Provided | Typical Result for Gd(OH)₃ |

| XRD | Crystal phase, purity, crystallite size | Hexagonal phase (JCPDS 083-2037)[6][7] |

| SEM/TEM | Morphology, size distribution, dimensions | Nanorods, nanobundles, sheets[6][10][11] |

| TGA | Thermal stability, decomposition pathway | Two-step dehydration to Gd₂O₃[4][9] |

| FTIR | Functional groups | Characteristic Gd-OH and O-H vibrations[2] |

Comparative Analysis of Synthesis Methods

The choice of synthesis method depends directly on the desired outcome, balancing factors like speed, cost, scalability, and the level of morphological control required.

| Parameter | Precipitation | Hydrothermal | Microwave-Assisted Hydrothermal |

| Reaction Time | Minutes to hours | 12 - 24 hours | 15 - 30 minutes |

| Temperature | Room Temperature | 120 - 180°C | 130 - 180°C |

| Pressure | Atmospheric | High (Autogenous) | High (Autogenous) |

| Morphology | Typically amorphous or irregular particles | High-aspect-ratio nanorods, high crystallinity[4] | Well-defined nanorods, high crystallinity[6] |

| Crystallinity | Low to moderate | High | High |

| Key Advantage | Simple, scalable, fast | Excellent morphology control, high purity | Extremely rapid, uniform heating, good control |

| Key Disadvantage | Poor morphology control | Long reaction times, specialized equipment | Specialized microwave equipment required |

| Typical Size | Variable (nm to µm) | Length: 100s of nm; Diameter: 10-50 nm | Crystallite Size: ~35 nm[6] |

Conclusion and Outlook

The synthesis of Gadolinium(III) hydroxide is a foundational step in the development of advanced gadolinium-based nanomaterials. While simple precipitation offers scalability, hydrothermal and microwave-assisted methods provide unparalleled control over crystallinity and morphology, which is essential for biomedical applications. The ability to precisely tune the dimensions of Gd(OH)₃ nanorods directly impacts the magnetic relaxivity of their derivative Gd₂O₃ nanoparticles, opening pathways for more sensitive MRI contrast agents. Future research will likely focus on refining these methods for even greater monodispersity, exploring novel surfactant and solvent systems in solvothermal routes, and developing continuous-flow reactors for large-scale production of highly uniform Gd(OH)₃ nanostructures.

References

-

Almeida, M. S. de, Santos, M. A. B. dos, Gonçalves, R. de F., et al. (2016). Novel Gd(OH)3, GdOOH and Gd2O3 Nanorods: Microwave-Assisted Hydrothermal Synthesis and Optical Properties. Materials Research, 19(5), 1155–1161. Available at: [Link]

-

Hazarika, S., Paul, N., & Mohanta, D. (2013). Rapid hydrothermal route to synthesize cubic-phase gadolinium oxide nanorods. Bulletin of Materials Science, 36(5), 789–796. Available at: [Link]

-

Gonçalves, R. F., et al. (2016). Novel Gd(OH)3, GdOOH and Gd2O3 Nanorods: Microwave-Assisted Hydrothermal Synthesis and Optical Properties. SciELO. Available at: [Link]

-

Hazarika, S., Paul, N., & Mohanta, D. (2013). Rapid hydrothermal route to synthesize cubic-phase gadolinium oxide nanorods. Indian Academy of Sciences. Available at: [Link]

-

Hemmer, E., Kohl, Y., Mathur, S., Thielecke, H., & Soga, K. (2010). Solvothermal Synthesis of Gadolinium Hydroxide and Oxide Powders and Their Potential for Biomedical Applications. Ceramic Transactions, 214. Available at: [Link]

-

Kang, J.-G., Kim, Y.-I., Cho, D. W., & Sohn, Y. (2016). Synthesis and characteristics of nanorods of gadolinium hydroxide and gadolinium oxide. Journal of Alloys and Compounds, 664, 311-316. Available at: [Link]

-

Almeida, M. S. de, et al. (2016). Novel Gd(OH)3, GdOOH and Gd2O3 Nanorods: Microwave-Assisted Hydrothermal Synthesis and Optical Properties. ResearchGate. Available at: [Link]

-

Babaye Abdollahi, B., et al. (2020). TEM and SEM images of (a,a′) Gd(OH)3 nanorods, (b,b′) Gd(OH)3:Mn nanorods, and (c,c′,d) Gd(OH)3:Mn·Dox nanoclusters. ResearchGate. Available at: [Link]

-

He, L., et al. (2025). Fabrication of Hydrophilic Gadolinium Hydroxide Sheets via A Gadolinium-Based Precipitation Reaction. Inorganic Chemistry. Available at: [Link]

-

Kang, J.-G., et al. (2016). Synthesis and characteristics of nanorods of gadolinium hydroxide and gadolinium oxide. ResearchGate. Available at: [Link]

-

Ali, A., et al. (2017). Synthesis of Cubic Phase Gd2O3 Nanoparticles Using Hydrothermal Method. IOSR Journal of Applied Physics, 9(5), 29-33. Available at: [Link]

-

Matussin, S., et al. (2024). Gd(OH)3 and Co-Doped Gd(OH)3 for Photocatalytic Degradation of 4-Nitrophenol and Brilliant Green. ACS Omega. Available at: [Link]

-

Huang, S., Liu, J., Liu, D., & Yuan, Q. (2012). Facile and large-scale synthesis of Gd(OH)3 nanorods for MR imaging with low toxicity. New Journal of Chemistry, 36(6), 1335. Available at: [Link]

-

Park, J., et al. (2016). Supplementary Information Synthesis of gadolinium oxide nanodisks and gadolinium doped iron oxide nanoparticles for MR contrast. The Royal Society of Chemistry. Available at: [Link]

-

He, L., et al. (2025). Fabrication of Hydrophilic Gadolinium Hydroxide Sheets via A Gadolinium-Based Precipitation Reaction. ACS Publications. Available at: [Link]

-

Park, J., et al. (2016). Synthesis of gadolinium oxide nanodisks and gadolinium doped iron oxide nanoparticles for MR contrast. The Royal Society of Chemistry. Available at: [Link]

-

Singh, R. K., et al. (2019). Thermal dehydration kinetics involved during the conversion of gadolinium hydroxide to gadolinium oxide. ResearchGate. Available at: [Link]

-

Trinh, T., et al. (2018). An Overview of Gadolinium-Based Oxide and Oxysulfide Particles: Synthesis, Properties, and Biomedical Applications. MDPI. Available at: [Link]

-

He, L., et al. (2025). Fabrication of Hydrophilic Gadolinium Hydroxide Sheets via A Gadolinium-Based Precipitation Reaction. Inorganic Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Hydrothermal synthesis. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sci-hub.ru [sci-hub.ru]

physicochemical properties of gadolinium trihydroxide

An In-depth Technical Guide to the Physicochemical Properties of Gadolinium Trihydroxide

Abstract: Gadolinium trihydroxide, Gd(OH)₃, is a critical inorganic compound that serves as a fundamental precursor in the synthesis of advanced gadolinium-based materials. Its significance is most pronounced in the biomedical field, particularly in the development of contrast agents for Magnetic Resonance Imaging (MRI). Understanding the physicochemical properties of Gd(OH)₃ is paramount for researchers, scientists, and drug development professionals seeking to control the synthesis and functionalization of gadolinium nanoparticles. This guide provides a comprehensive exploration of the synthesis, structure, and key physicochemical characteristics of gadolinium trihydroxide, offering field-proven insights and detailed experimental protocols.

Introduction to Gadolinium Trihydroxide

Gadolinium, a rare-earth element, possesses unique paramagnetic properties due to its seven unpaired electrons, the highest number possible for an atom.[1][2][3] This characteristic makes gadolinium(III) ions highly effective at shortening the T1 relaxation time of nearby water protons, a principle that is harnessed to enhance contrast in MRI scans.[2][4] However, the free Gd³⁺ ion is toxic to biological systems.[1][5] Consequently, it is always administered in a chelated form, complexed with an organic ligand to ensure safe excretion.[1][4]

Gadolinium trihydroxide (Gd(OH)₃) is an essential intermediate in the production of many of these advanced materials, especially gadolinium(III) oxide (Gd₂O₃) nanoparticles, which are extensively investigated as next-generation MRI contrast agents.[6][7] The morphology, particle size, and purity of the final Gd₂O₃ nanoparticles are directly influenced by the properties of the Gd(OH)₃ precursor. This guide delves into the core properties of Gd(OH)₃ to provide a foundational understanding for its application in materials science and nanomedicine.

Synthesis Methodologies

The synthesis of gadolinium trihydroxide can be achieved through several routes, with precipitation and hydrothermal methods being the most prevalent. The choice of method dictates the crystallinity, morphology, and size of the resulting particles.

Aqueous Precipitation

Precipitation is a straightforward and widely used method for synthesizing Gd(OH)₃. It involves the reaction of a soluble gadolinium(III) salt with a base in an aqueous solution.[8][9]

Causality in Experimental Design:

-

Precursor Choice: Gadolinium(III) nitrate (Gd(NO₃)₃) is commonly used due to its high solubility in water.[8]

-

Base Addition: A strong base like sodium hydroxide (NaOH) is added to raise the pH. Complete precipitation of Gd(OH)₃ is typically achieved at a pH of approximately 10 or higher.[8]

-

Temperature and Stirring: Heating and continuous stirring are employed to ensure a homogeneous reaction environment, promoting uniform particle nucleation and growth.[8]

-

Washing: The resulting precipitate must be washed thoroughly with deionized water to remove residual ions (e.g., Na⁺, NO₃⁻), which could be incorporated as impurities.[8]

Detailed Experimental Protocol: Precipitation Synthesis

-

Preparation of Precursor Solution: Dissolve gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O) in deionized water to create a 0.05 M solution.

-

Precipitation: While vigorously stirring the gadolinium nitrate solution, add a 1 M sodium hydroxide (NaOH) solution dropwise until the pH of the solution reaches 10. A white precipitate of Gd(OH)₃ will form immediately.[8]

-

Aging the Precipitate: Continue stirring the mixture at an elevated temperature (e.g., 80 °C) for 1-2 hours. This "aging" step helps to improve the crystallinity and uniformity of the particles.[8]

-

Collection and Washing: Collect the precipitate by centrifugation. Discard the supernatant and resuspend the solid in deionized water. Repeat this washing step at least three times to ensure the removal of soluble byproducts.[8]

-

Drying: Dry the final white powder in an oven at 80 °C to remove water without inducing thermal decomposition.[8]

Hydrothermal Synthesis

The hydrothermal method involves a chemical reaction in an aqueous solution above ambient temperature and pressure, typically within a sealed vessel called an autoclave. This technique is particularly effective for producing highly crystalline, anisotropic nanostructures like nanorods.[10][11][12]

Causality in Experimental Design:

-

Elevated Temperature and Pressure: The high temperature and pressure increase the solubility of the reactants and accelerate the reaction kinetics, leading to the formation of well-defined crystalline structures.[11][13]

-

Reaction Time: Reaction times of 6 to 24 hours are common, allowing for the slow, controlled growth of crystals.[13]

-

pH Control: As with precipitation, controlling the pH with a base (e.g., NaOH, urea) is crucial for driving the formation of the hydroxide.[11][12]

Diagram: General Synthesis and Characterization Workflow

Caption: Tricapped trigonal prismatic coordination of the Gd³⁺ ion.

Core Physicochemical Data

A summary of the essential physicochemical properties of Gd(OH)₃ is presented below.

| Property | Value / Description | Reference(s) |

| Molecular Formula | Gd(OH)₃ | [8][9] |

| Molar Mass | 208.27 g/mol (anhydrous) | [8][14] |

| Appearance | White solid powder, can be amorphous or crystalline | [8][15] |

| Crystal System | Hexagonal | [9][16] |

| Space Group | P6₃/m | [16] |

| Solubility in Water | Insoluble | [8][9] |

| Solubility Product (Ksp) | ~1.8 x 10⁻²³ (pKsp ≈ 22.74) | [8][17][18] |

| Chemical Nature | Weak base; reacts readily with acids. | [8] |

| Thermal Decomposition | Decomposes upon heating; does not melt. | [8][17] |

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals that gadolinium trihydroxide decomposes in a two-step process upon heating. [12][19]

-

Step 1: At approximately 300-350 °C, Gd(OH)₃ loses one molecule of water to form gadolinium oxyhydroxide (GdOOH). [9][19] * 2 Gd(OH)₃(s) → 2 GdOOH(s) + 2 H₂O(g)

-

Step 2: Upon further heating to around 600 °C or higher, GdOOH decomposes to form the stable gadolinium(III) oxide (Gd₂O₃). [12][19] * 2 GdOOH(s) → Gd₂O₃(s) + H₂O(g)

This controlled thermal decomposition is the primary method used to convert the Gd(OH)₃ precursor into Gd₂O₃ nanoparticles for biomedical applications. [6][12][20]The temperature and duration of the annealing process are critical parameters for controlling the final particle size and crystallinity of the oxide. [12][21]

Role in Drug Development and Biomedical Applications

While Gd(OH)₃ itself has limited direct commercial applications, its role as a precursor is vital, particularly in the context of MRI contrast agents and theranostics. [9]

-

Precursor for MRI Contrast Agents: The vast majority of gadolinium-based contrast agents are developed from Gd₂O₃ nanoparticles, which are synthesized via the thermal decomposition of Gd(OH)₃. [6][11]These nanoparticles offer a high payload of paramagnetic Gd³⁺ ions, leading to enhanced MRI signal. [2][7]The nanostructured forms of Gd(OH)₃, such as nanorods, can serve as templates to produce Gd₂O₃ nanorods with high surface areas. [8][11]* Drug Delivery Systems: The surfaces of Gd(OH)₃ and its derivative Gd₂O₃ nanoparticles can be functionalized for use in drug delivery. [11]Researchers have explored using gadolinium hydroxide nanostructures as carriers for anti-inflammatory drugs. [9]Furthermore, layered double hydroxide (LDH) structures incorporating gadolinium have been investigated as pH-sensitive platforms for delivering anticancer drugs while simultaneously enabling MRI-guided therapy. [7][22]

Conclusion

Gadolinium trihydroxide is more than a simple inorganic compound; it is a cornerstone material for the fabrication of advanced functional materials. Its well-defined hexagonal crystal structure, predictable thermal decomposition pathway, and straightforward synthesis make it an ideal precursor for producing high-quality gadolinium oxide nanoparticles. For scientists and researchers in drug development and materials science, a thorough understanding and precise control of the physicochemical properties of Gd(OH)₃ are the first and most critical steps toward engineering effective and safe gadolinium-based theranostic agents.

References

- Gadolinium(III) hydroxide - Grokipedia. (n.d.). Grokipedia. Retrieved January 14, 2026.

-

Materials Project. (n.d.). mp-24073: Gd(HO)3 (hexagonal, P6_3/m, 176). Retrieved January 14, 2026, from [Link]

-

Crystal structure of Gd(OH) 3 showing a) the nonacoordinate... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

GADOLINIUM(III) HYDROXIDE HYDRATE, 99.9+. (2024, April 9). ChemBK. Retrieved January 14, 2026, from [Link]

-

Gadolinium(III) hydroxide. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Gadolinium(III) oxide. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Gadolinium trihydroxide. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Thermal dehydration kinetics involved during the conversion of gadolinium hydroxide to gadolinium oxide. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Table 2. Calculated values of the solubility product of Gd(OH) 3 (s), K... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

An Overview of Gadolinium-Based Oxide and Oxysulfide Particles: Synthesis, Properties, and Biomedical Applications. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

-

Rapid hydrothermal route to synthesize cubic-phase gadolinium oxide nanorods. (n.d.). Indian Academy of Sciences. Retrieved January 14, 2026, from [Link]

-

Synthesis of Gd2O3 Nanoparticles and Their Photocatalytic Activity for Degradation of Azo Dyes. (2021, June 17). MDPI. Retrieved January 14, 2026, from [Link]

-

Novel Gd(OH)3, GdOOH and Gd2O3 Nanorods: Microwave-Assisted Hydrothermal Synthesis and Optical Properties. (n.d.). SciELO. Retrieved January 14, 2026, from [Link]

-

The solubility product of Gadolinium hydroxide, Gd(OH)_3 is 1.8 times 10^{-23}. If a solution is... (n.d.). Homework.Study.com. Retrieved January 14, 2026, from [Link]

-

Current Status and Future Aspects of Gadolinium Oxide Nanoparticles as Positive Magnetic Resonance Imaging Contrast Agents. (2025, September 1). NIH. Retrieved January 14, 2026, from [Link]

-

XRD patterns of the prepared (a) Gd(OH)3 and (b) Gd2O3 nanoparticles. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Gadolinium-based layered double hydroxide and graphene oxide nano-carriers for magnetic resonance imaging and drug delivery. (2017, May 30). PMC - PubMed Central. Retrieved January 14, 2026, from [Link]

-

Gadolinium. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Gadolinium Doped Layered Double Hydroxides for Simultaneous Drug Delivery and Magnetic Resonance Imaging. (2022, February 3). ResearchGate. Retrieved January 14, 2026, from [Link]

-

MRI contrast agent. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Gadolinium-based layered double hydroxide and graphene oxide nano-carriers for magnetic resonance imaging and drug delivery. (2017, June 5). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Obtaining and study of properties of nano structured gadolinium oxide. (2024, December 29). INIS-IAEA. Retrieved January 14, 2026, from [Link]

-

Preparation of Magnetic Resonance Contrast Agent Gadolinium-Containing Organic Nanoparticles and Their Electrochemical Behavior. (2022, June 6). Hindawi. Retrieved January 14, 2026, from [Link]

-

Gadolinium contrast agents. (2025, August 19). Radiology Reference Article | Radiopaedia.org. Retrieved January 14, 2026, from [Link]

-

Synthesis of a gadolinium based-macrocyclic MRI contrast agent for effective cancer diagnosis. (2018, June 13). PMC - NIH. Retrieved January 14, 2026, from [Link]

-

Gadolinium | History, Uses, Facts, Physical & Chemical Characteristics. (n.d.). Periodic Table. Retrieved January 14, 2026, from [Link]

-

Gadolinium - Element information, properties and uses. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

Sources

- 1. Gadolinium - Wikipedia [en.wikipedia.org]

- 2. radiopaedia.org [radiopaedia.org]

- 3. Redirecting... [periodic-table.com]

- 4. mrimaster.com [mrimaster.com]

- 5. Synthesis of a gadolinium based-macrocyclic MRI contrast agent for effective cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gadolinium(III) oxide - Wikipedia [en.wikipedia.org]

- 7. Gadolinium-based layered double hydroxide and graphene oxide nano-carriers for magnetic resonance imaging and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. Gadolinium(III) hydroxide - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. ias.ac.in [ias.ac.in]

- 13. Current Status and Future Aspects of Gadolinium Oxide Nanoparticles as Positive Magnetic Resonance Imaging Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gadolinium trihydroxide | GdH3O3 | CID 85434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chembk.com [chembk.com]

- 16. mp-24073: Gd(HO)3 (hexagonal, P6_3/m, 176) [legacy.materialsproject.org]

- 17. GADOLINIUM(III) HYDROXIDE | 100634-91-1 [amp.chemicalbook.com]

- 18. homework.study.com [homework.study.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. scielo.br [scielo.br]

- 22. researchgate.net [researchgate.net]

crystal structure of Gadolinium(3+);trihydroxide

An In-Depth Technical Guide to the Crystal Structure and Synthesis of Gadolinium(III) Hydroxide for Advanced Applications

Abstract

Gadolinium(III) hydroxide, Gd(OH)₃, is an inorganic compound of significant interest in materials science and biomedicine. This technical guide provides a comprehensive overview of its core structural properties, synthesis methodologies, and its emerging applications, particularly in the realm of drug development and diagnostics. Gd(OH)₃ crystallizes in the hexagonal P6₃/m space group, a structure common to many lanthanide hydroxides. This inherent structure is foundational to its properties and its utility as a versatile precursor for gadolinium-based functional materials, including MRI contrast agents and phosphors. Furthermore, the controlled synthesis of Gd(OH)₃ nanostructures, such as nanorods and nanoparticles, has opened new avenues for its use in theranostic platforms, combining targeted drug delivery with non-invasive imaging. This document serves as a resource for researchers and professionals, detailing the crystallographic framework of Gd(OH)₃, providing validated synthesis protocols, and exploring the scientific rationale behind its application in advanced biomedical technologies.

Introduction to Gadolinium(III) Hydroxide

Gadolinium(III) hydroxide, with the chemical formula Gd(OH)₃, is a white, solid inorganic compound that is practically insoluble in water.[1][2] Its anhydrous molar mass is 208.27 g/mol .[1][3] While historically utilized as a precursor for other gadolinium materials like optical glass and gadolinium yttrium garnets, its modern significance is increasingly defined by its nanoscale applications.[1] Nanostructured forms of gadolinium hydroxide are being extensively investigated for their potential in medicine.[2] The paramagnetic nature of the Gadolinium(III) ion (Gd³⁺) makes it a powerful T1 contrast agent for Magnetic Resonance Imaging (MRI).[4] By incorporating Gd(OH)₃ into nanocarriers, it is possible to develop theranostic agents that simultaneously deliver therapeutic drugs and enable MRI monitoring of the treatment response.[4][5] This dual functionality, coupled with reports of its non-cytotoxic nature at the nanoscale, positions Gd(OH)₃ as a critical material for the next generation of drug delivery systems and diagnostic tools.[2]

Crystallographic Properties of Gadolinium(III) Hydroxide

The physical and chemical behavior of Gd(OH)₃ is fundamentally dictated by its crystal structure. A thorough understanding of its crystallographic parameters is essential for predicting its properties and for designing materials with tailored functionalities.

Crystal System and Space Group

Gadolinium(III) hydroxide adopts a hexagonal crystal system, which is characteristic of many rare-earth metal hydroxides.[1] It is isostructural with other lanthanide hydroxides and belongs to the UCl₃-type structure.[1] The specific space group, determined through X-ray diffraction studies, is P6₃/m (International Number 176).[1][6] This space group imposes specific symmetry constraints on the arrangement of atoms within the unit cell.

Lattice Parameters and Atomic Coordinates

The unit cell dimensions and atomic positions define the precise structure. While values can vary slightly based on synthesis conditions and analytical techniques, representative data are summarized below.

| Parameter | Value | Source |

| Crystal System | Hexagonal | [1][6] |

| Space Group | P6₃/m (No. 176) | [1][6] |

| Lattice Constant 'a' | 6.32 Å - 6.39 Å | [1][6][7] |

| Lattice Constant 'c' | 3.61 Å - 3.64 Å | [1][6][7] |

| Unit Cell Volume | ~124.80 ų | [6] |

| Formula Units (Z) | 2 |

Coordination Environment

Within this crystal lattice, the gadolinium ion (Gd³⁺) is bonded in a 9-coordinate geometry.[6] It is surrounded by nine equivalent oxygen atoms from the hydroxide groups. This high coordination number is typical for larger lanthanide ions. The Gd-O bond lengths are in the range of 2.45 Å to 2.47 Å.[6] Each oxygen atom, in turn, is bonded to three gadolinium atoms and one hydrogen atom.[6]

Synthesis of Crystalline Gadolinium(III) Hydroxide

The morphology, particle size, and crystallinity of Gd(OH)₃ are highly dependent on the synthesis method. Control over these parameters is crucial, as they directly influence the material's performance in applications like drug delivery and imaging.

Protocol 1: Aqueous Precipitation for Nanoparticle Synthesis

This method is a straightforward, cost-effective, and rapid approach to produce Gd(OH)₃, often in the form of amorphous or nanocrystalline powders.

-

Principle & Causality: The synthesis relies on the low solubility of gadolinium hydroxide. By rapidly increasing the pH of an aqueous solution containing a soluble gadolinium salt (e.g., Gd(NO₃)₃), a supersaturated state is achieved, leading to the immediate precipitation of Gd(OH)₃. The speed of this reaction typically results in the formation of small nanoparticles.

-

Experimental Protocol:

-

Precursor Preparation: Prepare a 0.1 M aqueous solution of Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O).

-

Base Solution: Prepare a 0.3 M aqueous solution of sodium hydroxide (NaOH).

-

Precipitation: While vigorously stirring the gadolinium nitrate solution at room temperature, add the sodium hydroxide solution dropwise. A white precipitate of Gd(OH)₃ will form instantly according to the reaction: Gd(NO₃)₃ + 3NaOH → Gd(OH)₃↓ + 3NaNO₃.[2]

-

Aging: Continue stirring the suspension for 1-2 hours to ensure the reaction is complete and to allow for particle ripening.

-

Washing: Centrifuge the mixture to collect the precipitate. Remove the supernatant and wash the solid product repeatedly with deionized water until the pH of the wash water is neutral. This step is critical to remove residual sodium and nitrate ions.

-

Drying: Dry the final product in an oven at 60-80°C overnight.

-

-

Self-Validating System: The immediate formation of a white solid upon addition of the base provides initial confirmation of the reaction. The final product should be a fine white powder. Successful synthesis is definitively validated by X-ray Diffraction (XRD), which should confirm the hexagonal crystal phase of Gd(OH)₃.[8]

Protocol 2: Hydrothermal Synthesis of Gd(OH)₃ Nanorods

The hydrothermal method is widely employed to synthesize highly crystalline, anisotropic nanostructures like nanorods.

-

Principle & Causality: This technique involves a chemical reaction in an aqueous solution above its boiling point, conducted within a sealed, pressurized vessel called an autoclave. The elevated temperature and pressure increase the solubility of the reactants and facilitate controlled crystal growth. This environment favors anisotropic growth along specific crystallographic directions, often the[1] direction for Gd(OH)₃, resulting in the formation of single-crystalline nanorods.[9]

-

Experimental Protocol:

-

Precursor Preparation: Dissolve Gadolinium(III) nitrate hexahydrate in deionized water to create a solution (e.g., 0.1 M).

-

pH Adjustment: Add a base, such as a 5 M NaOH solution, dropwise under vigorous stirring to the precursor solution until a desired pH (typically >10) is reached, forming a milky white suspension.[10][11]

-

Autoclave Treatment: Transfer the resulting suspension into a Teflon-lined stainless-steel autoclave. Seal the vessel tightly.

-

Heating: Place the autoclave in an oven and heat at a constant temperature, typically between 140°C and 180°C, for a duration of 12-24 hours.[10][11]

-

Cooling & Collection: Allow the autoclave to cool down to room temperature naturally. Collect the white precipitate by filtration or centrifugation.

-

Washing: Wash the product thoroughly with deionized water and then with ethanol to remove any unreacted precursors and organic residues.[10]

-

Drying: Dry the final Gd(OH)₃ nanorod product in an oven at 80°C.

-

-

Self-Validating System: The final product should be a white powder. Characterization with Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) should reveal a rod-like morphology.[9] XRD analysis is used to confirm the pure hexagonal phase of Gd(OH)₃ and can indicate preferential orientation if the sample is prepared appropriately.[10]

Advanced Structural Characterization

Confirming the successful synthesis of Gd(OH)₃ with the desired crystal structure and morphology requires a suite of analytical techniques.

X-ray Diffraction (XRD) Analysis

XRD is the most definitive technique for identifying the crystalline phase of a material. For Gd(OH)₃, the resulting diffraction pattern should be indexable to the hexagonal structure (JCPDS card no. 83-2036).[12] The sharp, well-defined peaks in patterns from hydrothermally synthesized samples indicate high crystallinity, whereas broader peaks from precipitated samples suggest smaller crystallite sizes or a more amorphous nature.[10][12]

Rietveld Refinement

For a more rigorous structural analysis, Rietveld refinement of the powder XRD data is employed. This powerful technique uses a least-squares approach to fit a calculated theoretical diffraction profile to the entire measured experimental pattern.[13][14] A successful refinement provides highly accurate values for lattice parameters, atomic positions, crystallite size, and microstrain, thereby offering a complete and validated description of the crystal structure.[15]

Electron Microscopy

While XRD confirms the bulk crystal structure, electron microscopy visualizes the material's morphology and nanoscale features.

-

Scanning Electron Microscopy (SEM): Provides information on the overall morphology, size distribution, and aggregation state of the particles or nanorods.[8]

-

Transmission Electron Microscopy (TEM): Offers higher resolution imaging, allowing for the precise measurement of nanorod dimensions (length and diameter).[9] High-Resolution TEM (HRTEM) can resolve the lattice fringes of the crystal, providing direct visual evidence of its single-crystalline nature and allowing for the determination of the growth direction.[9]

Relevance and Applications in Drug Development

The well-defined crystal structure and versatile synthesis of Gd(OH)₃ nanostructures make them highly attractive for biomedical applications, especially in drug delivery and medical imaging.

Gd(OH)₃ as a Nanocarrier for Theranostics

The high surface area of Gd(OH)₃ nanoparticles and nanorods allows for the efficient loading of therapeutic molecules. These nanostructures have been investigated as carriers for anti-inflammatory drugs and chemotherapeutics like doxorubicin.[2][16] The core value proposition is in theranostics: the Gd³⁺ ions provide MRI contrast for diagnostic imaging, while the nanoparticle itself serves as the delivery vehicle for the drug. This allows for the visualization of drug accumulation at a target site (e.g., a tumor) and real-time monitoring of therapeutic efficacy.[4]

Layered Gadolinium Hydroxides (LGdH)

A related class of materials, layered gadolinium hydroxides (e.g., [Gd₂(OH)₅]Cl·yH₂O), possesses a 2D-layered structure.[5] The interlayer spaces can be engineered to intercalate anionic drug molecules like diclofenac, ibuprofen, and naproxen.[5] This intercalation provides a protective environment for the drug and can be designed for pH-sensitive release, allowing the drug to be preferentially released in the acidic microenvironment of tumors or inflamed tissues.[17][18]

Conclusion

Gadolinium(III) hydroxide is more than a simple inorganic compound; it is a highly versatile material platform. Its fundamental hexagonal crystal structure provides a robust foundation for a range of advanced applications. Through controlled synthesis techniques like precipitation and hydrothermal processing, its morphology can be tailored from simple nanoparticles to high-aspect-ratio single-crystalline nanorods. This control is paramount for its successful application in drug delivery and diagnostics. As a key component in emerging theranostic systems, Gd(OH)₃ offers the potential to merge therapy and diagnosis, paving the way for more precise and effective medical treatments. Continued research into its synthesis, surface functionalization, and biocompatibility will further solidify its role in the toolkit of researchers, scientists, and drug development professionals.

References

- Grokipedia. (2026). Gadolinium(III) hydroxide.

-

Wikipedia. (n.d.). Gadolinium(III) hydroxide. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Powder X-ray diffraction pattern of (a) Gd(OH)3, (b) Gd2(OH)5NO3... Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). X-ray diffraction traces of Gd(OH)3, Gd(OH)3:Mn, and Gd(OH)3:Mn·Dox. Retrieved January 14, 2026, from [Link]

-

Abdullah, H. L., et al. (2017). Gadolinium-based layered double hydroxide and graphene oxide nano-carriers for magnetic resonance imaging and drug delivery. PMC - PubMed Central. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Hydrothermal synthesis of inorganic-organic hybrid gadolinium hydroxide nanoclusters with controlled size and morphology. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2022). Gadolinium Doped Layered Double Hydroxides for Simultaneous Drug Delivery and Magnetic Resonance Imaging. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Powder X–ray diffraction patterns of (a) pure Gd(OH)3; (b) Er3+:Gd(OH)3... Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Layered gadolinium hydroxides for simultaneous drug delivery and imaging. Retrieved January 14, 2026, from [Link]

-

Materials Project. (n.d.). mp-24073. Retrieved January 14, 2026, from [Link]

-

MDPI. (2021). Synthesis of Gd2O3 Nanoparticles and Their Photocatalytic Activity for Degradation of Azo Dyes. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of Gadolinium Hydroxo Nitrate under Microwave–Hydrothermal Treatment Conditions. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). Gadolinium(III) oxide. Retrieved January 14, 2026, from [Link]

-

Indian Academy of Sciences. (n.d.). Rapid hydrothermal route to synthesize cubic-phase gadolinium oxide nanorods. Retrieved January 14, 2026, from [Link]

-

Materials Project. (n.d.). mp-24073: Gd(HO)3 (hexagonal, P6_3/m, 176). Retrieved January 14, 2026, from [Link]

-

CONICET. (2023). Gd(OH)3 as Modifier of Iron Oxide Nanoparticles—Insights on the Synthesis, Characterization and Stability. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). XRD patterns of the prepared (a) Gd(OH)3 and (b) Gd2O3 nanoparticles. Retrieved January 14, 2026, from [Link]

-

University of Birmingham Research Portal. (2022). Gadolinium Doped Layered Double Hydroxides for Simultaneous Drug Delivery and Magnetic Resonance Imaging. Retrieved January 14, 2026, from [Link]

-

International Scientific Organization. (2024). Polyol synthesis of gadolinium nanoparticles: A preliminary study. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2005). Preparation and structure analysis of Gd(OH)3 nanorods. Retrieved January 14, 2026, from [Link]

-

AIP Publishing. (2013). Synthesis of gadolinium silicate by hydrothermal method. Retrieved January 14, 2026, from [Link]

-

Chemdex. (n.d.). [Gd(OH)₃]. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Rietveld refinements of XRD pattern for Gd3Cu9(OH)19Br8. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). Rietveld refinement. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Gadolinium(III) hydroxide hydrate. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Gadolinium trihydroxide. Retrieved January 14, 2026, from [Link]

-

MDPI. (n.d.). The Influence of Sintering Temperature on the Transport Properties of GdBa2Cu3O7 Superconductor... Retrieved January 14, 2026, from [Link]

-

MyScope Training. (n.d.). X-ray Diffraction - What is Rietveld refinement? Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Rietveld refinement of GdFeO3 XRD Pattern. Retrieved January 14, 2026, from [Link]

-

Materials Project. (n.d.). mp-600576: GdFeO3 (Orthorhombic, Pnma, 62). Retrieved January 14, 2026, from [Link]

-

RSC Publishing. (n.d.). Structure, magnetism and magnetocaloric effect in a new triangular lattice compound Gd3Cu9(OH)19Br8. Retrieved January 14, 2026, from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Gadolinium(III) hydroxide - Wikipedia [en.wikipedia.org]

- 3. Gadolinium trihydroxide | GdH3O3 | CID 85434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Gadolinium-based layered double hydroxide and graphene oxide nano-carriers for magnetic resonance imaging and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. mp-24073: Gd(HO)3 (hexagonal, P6_3/m, 176) [legacy.materialsproject.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ias.ac.in [ias.ac.in]

- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 12. researchgate.net [researchgate.net]

- 13. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 14. MyScope [myscope.training]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. research.birmingham.ac.uk [research.birmingham.ac.uk]

An In-depth Technical Guide to the Thermal Decomposition of Gadolinium Hydroxide

Abstract

This technical guide provides a comprehensive examination of the thermal decomposition of gadolinium hydroxide (Gd(OH)₃). It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged with the synthesis and characterization of gadolinium-based compounds. This document details the mechanistic pathway of decomposition, provides field-proven experimental protocols for its analysis, and offers insights into the characterization of the resulting gadolinium oxide (Gd₂O₃), a material of significant interest for biomedical and technological applications.

Introduction: The Significance of Gadolinium Compounds

Gadolinium, a rare-earth element, possesses unique paramagnetic properties that make its compounds invaluable in various advanced applications[1]. Gadolinium oxide (Gd₂O₃), in particular, is a versatile material with excellent chemical and thermal stability[2][3]. It is extensively used as a host lattice for luminescent materials, in the fabrication of special optical glass, and as a critical component in the electronics industry[4][5]. In the biomedical field, Gd₂O₃ nanoparticles are prominent as contrast agents in magnetic resonance imaging (MRI) due to the high paramagnetic moment of the Gd³⁺ ion, which significantly enhances image resolution[2][6][7].

The synthesis of high-purity, nanostructured Gd₂O₃ often begins with the precipitation of gadolinium hydroxide (Gd(OH)₃), followed by a carefully controlled thermal decomposition (calcination) process[8]. A thorough understanding of this decomposition pathway is paramount to controlling the final properties of the gadolinium oxide product, such as particle size, morphology, and crystallinity, which in turn dictate its performance in various applications. This guide provides a detailed exploration of the thermal decomposition of gadolinium hydroxide, offering both theoretical understanding and practical experimental guidance.

The Thermal Decomposition Pathway of Gadolinium Hydroxide

The thermal decomposition of gadolinium hydroxide is not a single-step process but rather a sequential dehydration process that occurs in two distinct stages. This multi-step transformation can be effectively monitored and characterized using techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA)[2][9].

The decomposition proceeds as follows:

-

Step 1: Dehydration of Gadolinium Hydroxide to Gadolinium Oxyhydroxide The initial stage of decomposition involves the loss of one water molecule from two units of gadolinium hydroxide, leading to the formation of an intermediate compound, gadolinium oxyhydroxide (GdOOH).

2Gd(OH)₃(s) → 2GdOOH(s) + 2H₂O(g)

-

Step 2: Decomposition of Gadolinium Oxyhydroxide to Gadolinium Oxide Upon further heating, the gadolinium oxyhydroxide intermediate decomposes to form the final product, gadolinium oxide (Gd₂O₃), with the release of another water molecule.

2GdOOH(s) → Gd₂O₃(s) + H₂O(g)

The overall reaction is:

2Gd(OH)₃(s) → Gd₂O₃(s) + 3H₂O(g)

The following diagram illustrates this sequential decomposition pathway.

Quantitative Analysis of Thermal Decomposition

Thermogravimetric analysis provides quantitative data on the mass loss of a sample as a function of temperature. The theoretical weight loss for each stage of the decomposition of gadolinium hydroxide can be calculated based on the stoichiometry of the reactions and the molar masses of the compounds involved.

Molar Masses:

-

Gd(OH)₃: 208.27 g/mol

-

GdOOH: 190.26 g/mol

-

Gd₂O₃: 362.50 g/mol

-

H₂O: 18.015 g/mol

Theoretical Weight Loss Calculations:

-

Step 1 (Gd(OH)₃ → GdOOH): The weight loss is due to the removal of one water molecule per formula unit of Gd(OH)₃.

-

Theoretical Weight Loss (%) = (Molar Mass of H₂O / Molar Mass of Gd(OH)₃) * 100

-

Theoretical Weight Loss (%) = (18.015 / 208.27) * 100 ≈ 8.65%

-

-

Step 2 (2GdOOH → Gd₂O₃): This step involves the loss of one water molecule from two formula units of GdOOH.

-

Theoretical Weight Loss (%) = (Molar Mass of H₂O / (2 * Molar Mass of GdOOH)) * 100

-

Theoretical Weight Loss (%) = (18.015 / (2 * 190.26)) * 100 ≈ 4.73%

-

-

Overall (2Gd(OH)₃ → Gd₂O₃): The total weight loss is due to the removal of three water molecules from two formula units of Gd(OH)₃.

-

Total Theoretical Weight Loss (%) = ((3 * Molar Mass of H₂O) / (2 * Molar Mass of Gd(OH)₃)) * 100

-

Total Theoretical Weight Loss (%) = ((3 * 18.015) / (2 * 208.27)) * 100 ≈ 13.0%[1]

-

The following table summarizes the key parameters of the thermal decomposition process, integrating theoretical calculations with experimentally observed temperature ranges from the literature.

| Decomposition Stage | Reaction | Temperature Range (°C) | Theoretical Weight Loss (%) | Experimental Weight Loss (%) |

| Step 1 | 2Gd(OH)₃ → 2GdOOH + 2H₂O | ~300 - 400 | 8.65 | ~8.9[10] |

| Step 2 | 2GdOOH → Gd₂O₃ + H₂O | ~400 - 600 | 4.73 | ~4.4[10] |

| Overall | 2Gd(OH)₃ → Gd₂O₃ + 3H₂O | ~300 - 600 | 13.00 | ~13.3[1][10] |

| Table 1: Summary of Thermal Decomposition Parameters for Gadolinium Hydroxide. |

Experimental Protocol for Synthesis and Analysis

This section provides a detailed, step-by-step methodology for the synthesis of gadolinium hydroxide nanoparticles and their subsequent thermal decomposition and characterization.

Synthesis of Gadolinium Hydroxide (Gd(OH)₃) Nanoparticles

A common and effective method for synthesizing Gd(OH)₃ nanoparticles is through a hydrothermal procedure[8][11].

Materials and Reagents:

-

Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O)

-

Sodium hydroxide (NaOH) or Ethylamine (C₂H₅NH₂)

-

Deionized water

-

Ethanol

Procedure:

-

Precursor Solution Preparation: Prepare an aqueous solution of gadolinium(III) nitrate hexahydrate (e.g., 0.08 M) in a beaker.

-

Precipitation: Under vigorous stirring, slowly add a precipitating agent such as a solution of sodium hydroxide or ethylamine to the gadolinium nitrate solution. A white precipitate of gadolinium hydroxide will form.

-

Hydrothermal Treatment: Transfer the resulting mixture to a Teflon-lined stainless steel autoclave and heat it in an oven at a temperature of approximately 120-140°C for 12-24 hours[8][11]. This step promotes the formation of crystalline nanoparticles.

-

Washing and Collection: After cooling to room temperature, centrifuge the mixture to collect the precipitate. Wash the collected gadolinium hydroxide nanoparticles several times with deionized water and then with ethanol to remove any unreacted reagents and byproducts.

-

Drying: Dry the final product in an oven at around 80°C to obtain a fine white powder of Gd(OH)₃.

Thermal Decomposition and Characterization Workflow

The following workflow outlines the key experimental steps for analyzing the thermal decomposition of the synthesized gadolinium hydroxide.

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

Objective: To determine the decomposition temperatures and quantify the weight loss at each stage of the thermal decomposition.

Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the dried Gd(OH)₃ powder into an alumina crucible.

-

Instrument Setup: Place the crucible in the TGA/DTA instrument.

-

Experimental Conditions:

-

Atmosphere: Nitrogen or air, with a flow rate of 20-50 mL/min. An inert atmosphere like nitrogen is often preferred to prevent any potential side reactions.

-

Heating Rate: A typical heating rate is 10°C/min. It's important to note that the heating rate can influence the observed decomposition temperatures; slower rates can provide better resolution of thermal events but require longer experiment times[3][7].

-

Temperature Range: Heat the sample from room temperature to approximately 800-1000°C to ensure complete decomposition.

-

-

Data Analysis: Analyze the resulting TGA curve to identify the temperature ranges of weight loss and the percentage of weight lost in each step. The DTA curve will show endothermic or exothermic peaks corresponding to the thermal events.

X-ray Diffraction (XRD) Analysis

Objective: To identify the crystalline phases of the material before, during, and after the thermal decomposition.

Protocol:

-

Sample Preparation: Prepare several samples of the Gd(OH)₃ powder. One will be analyzed as is, while the others will be heated to specific temperatures corresponding to the intermediate and final stages of decomposition as determined by TGA (e.g., 400°C and 700°C) and then cooled to room temperature. The powder should be finely ground to ensure random orientation of the crystallites[9].

-

Instrument Setup: Mount the powdered sample on a zero-background sample holder.

-

Data Collection: Collect the XRD patterns over a 2θ range of approximately 10-80°.

-

Data Analysis: Compare the obtained diffraction patterns with standard JCPDS (Joint Committee on Powder Diffraction Standards) files for Gd(OH)₃ (hexagonal), GdOOH (monoclinic), and Gd₂O₃ (cubic) to confirm the phase transformations[4].

Scanning Electron Microscopy (SEM) Analysis

Objective: To observe the morphology, particle size, and aggregation of the nanoparticles at different stages of the decomposition.

Protocol:

-

Sample Preparation: Disperse a small amount of the powder samples (as-synthesized Gd(OH)₃, and the samples heated to intermediate and final temperatures) in a suitable solvent like ethanol. A drop of the suspension is then placed on an SEM stub and allowed to dry completely[2]. The samples should be sputter-coated with a conductive material (e.g., gold or carbon) to prevent charging under the electron beam[6].

-

Imaging: Obtain SEM images at various magnifications to visualize the changes in particle morphology and size distribution as the decomposition progresses.

Conclusion

A comprehensive understanding of the thermal decomposition of gadolinium hydroxide is crucial for the controlled synthesis of gadolinium oxide with desired physicochemical properties. This technical guide has outlined the two-step decomposition pathway from Gd(OH)₃ to Gd₂O₃ via a GdOOH intermediate. By employing a systematic experimental workflow involving TGA/DTA, XRD, and SEM, researchers can meticulously monitor and characterize this transformation. The provided protocols and theoretical insights serve as a valuable resource for scientists and engineers working with gadolinium-based materials, enabling them to optimize their synthesis processes and tailor the properties of gadolinium oxide for a wide range of advanced applications, particularly in the biomedical field.

References

-

AZoNano. (n.d.). Gadolinium Oxide (Gd2O3) Nanoparticles - Properties, Applications. Retrieved from [Link]

-

de Sousa, R. G., et al. (2016). Novel Gd(OH)3, GdOOH and Gd2O3 Nanorods: Microwave-Assisted Hydrothermal Synthesis and Optical Properties. Materials Research, 19(5), 1155-1161. Retrieved from [Link]

-

Hazarika, S., Paul, N., & Mohanta, D. (2014). Rapid hydrothermal route to synthesize cubic-phase gadolinium oxide nanorods. Bulletin of Materials Science, 37(4), 789-796. Retrieved from [Link]

-

Stanford Materials. (n.d.). Gadolinium Oxide: Applications and Benefits in Metallurgy and Alloy Production. Retrieved from [Link]

-

Tasman, P. (2017). Synthesis and characterization of ultra-small gadolinium oxide nanoparticles. Middle East Technical University. Retrieved from [Link]

-

Wikipedia. (2023). Gadolinium(III) hydroxide. Retrieved from [Link]

-

Yadav, R., & Kumar, A. (2019). Thermal dehydration kinetics involved during the conversion of gadolinium hydroxide to gadolinium oxide. Journal of Thermal Analysis and Calorimetry, 138(4), 2695-2704. Retrieved from [Link]

-

Wikipedia. (2023). Gadolinium(III) oxide. Retrieved from [Link]

-

MDPI. (2021). Synthesis of Gd2O3 Nanoparticles and Their Photocatalytic Activity for Degradation of Azo Dyes. Catalysts, 11(6), 748. Retrieved from [Link]

-

Niftaliev, S. I., et al. (2019). Synthesis of Nanosized Gadolinium Oxide. Glass Physics and Chemistry, 45(3), 232-236. Retrieved from [Link]

-

Lee, S. S., et al. (2012). Thermal Decomposition and Recovery Behaviors of Layered Gadolinium Hydroxychloride. Inorganic Chemistry, 51(19), 10222-10232. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA analysis of metal hydroxide, raw PSAC and PVP. Retrieved from [Link]

-

ResearchGate. (2016). Novel Gd(OH)3, GdOOH and Gd2O3 Nanorods: Microwave-Assisted Hydrothermal Synthesis and Optical Properties. Retrieved from [Link]

-

Baudin, F., et al. (2023). Carbonates thermal decomposition kinetics and their implications in using Rock-Eval® analysis for carbonates identification and quantification. Oil & Gas Science and Technology – Revue d’IFP Energies nouvelles, 78, 52. Retrieved from [Link]

-

Li, Y., et al. (2025). Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components. Aerospace, 12(3), 234. Retrieved from [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. youtube.com [youtube.com]

- 3. Carbonates thermal decomposition kinetics and their implications in using Rock-Eval® analysis for carbonates identification and quantification | Science and Technology for Energy Transition (STET) [stet-review.org]

- 4. A Simple Protocol for Sample Preparation for Scanning Electron Microscopic Imaging Allows Quick Screening of Nanomaterials Adhering to Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. azonano.com [azonano.com]

- 7. Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mcgill.ca [mcgill.ca]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. researchgate.net [researchgate.net]

- 11. satnanoparticles.com [satnanoparticles.com]

solubility of gadolinium hydroxide in water

An In-depth Technical Guide to the Aqueous Solubility of Gadolinium Hydroxide

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

Gadolinium (III) hydroxide, Gd(OH)₃, is a sparingly soluble inorganic compound of significant interest in materials science and biomedicine. Its utility often stems from its role as a key precursor in the synthesis of gadolinium-based nanomaterials, particularly gadolinium oxide (Gd₂O₃) nanoparticles used as T1-positive contrast agents in Magnetic Resonance Imaging (MRI).[1][2] A comprehensive understanding of its aqueous solubility is paramount for controlling precipitation, optimizing synthesis protocols, and assessing its environmental fate and toxicological profile. This guide provides a detailed examination of the fundamental principles governing Gd(OH)₃ solubility, the critical factors that influence it, and robust methodologies for its experimental determination.

The Physicochemical Landscape of Gadolinium Hydroxide

Gadolinium (Gd) is a rare-earth element of the lanthanide series, notable for its high magnetic moment, which is leveraged in MRI applications.[3] Gadolinium (III) hydroxide is a white, solid compound that is generally considered insoluble in water.[3][4] This low solubility is a defining characteristic, dictating its behavior in aqueous systems. The compound is thermally unstable, decomposing to gadolinium (III) oxide-hydroxide (GdOOH) at temperatures around 307°C and subsequently to gadolinium (III) oxide (Gd₂O₃) upon further heating.[4][5] This thermal decomposition pathway is a common route for producing gadolinium oxide nanoparticles.

Fundamental Principles of Solubility

The dissolution of Gd(OH)₃ in water is an equilibrium process. Although qualitatively described as "insoluble," a minute quantity does dissolve, establishing a dynamic equilibrium between the solid phase and its constituent ions in solution.

The Dissolution Equilibrium

The process is represented by the following equilibrium equation:

Gd(OH)₃(s) ⇌ Gd³⁺(aq) + 3OH⁻(aq)

This equilibrium is fundamental to understanding all aspects of Gd(OH)₃ solubility. According to Le Chatelier's principle, any change in the concentration of the aqueous ions (Gd³⁺ or OH⁻) will cause the equilibrium to shift to counteract that change.

Caption: Dissolution equilibrium of Gadolinium Hydroxide.

The Solubility Product Constant (Ksp)

The extent of this dissolution is quantified by the solubility product constant, Ksp. The Ksp is the mathematical product of the equilibrium concentrations of the dissolved ions, each raised to the power of its stoichiometric coefficient.

Ksp = [Gd³⁺][OH⁻]³

The Ksp for Gd(OH)₃ is extremely small, reflecting its poor solubility. Reported values vary slightly across different sources, which can be attributed to variations in experimental conditions such as temperature and ionic strength.

Table 1: Reported Solubility Product Constants (Ksp) for Gd(OH)₃

| Parameter | Value | Source |

|---|---|---|

| Ksp | 1.8 x 10⁻²³ | Homework.Study.com[6] |

| Ksp | 2.8 x 10⁻²³ | Vedantu[7] |

| pKsp (-log Ksp) | 22.74 | ChemicalBook[8][9] |

For calculations within this guide, we will use a Ksp value of 1.8 x 10⁻²³.

Molar Solubility

The molar solubility (S) is the number of moles of a substance that can be dissolved per liter of solution before the solution becomes saturated. For Gd(OH)₃, if S is the molar solubility, then at equilibrium:

-

[Gd³⁺] = S

-

[OH⁻] = 3S

Substituting these into the Ksp expression: Ksp = (S)(3S)³ = 27S⁴ S = ⁴√(Ksp / 27)

Using Ksp = 1.8 x 10⁻²³, the molar solubility in pure water is approximately 9.0 x 10⁻⁷ M. This calculation underscores the compound's very limited solubility in a neutral pH environment.

Critical Factors Influencing Gd(OH)₃ Solubility

The theoretical molar solubility is calculated for pure water, an idealized scenario. In practice, the solubility of gadolinium hydroxide is profoundly influenced by the chemical composition of the solution, most notably its pH.

The Dominant Effect of pH

The concentration of hydroxide ions [OH⁻] in the Ksp expression makes the solubility of Gd(OH)₃ exceptionally sensitive to pH.

-

Acidic Conditions (Low pH): In an acidic solution, the concentration of hydrogen ions (H⁺) is high. These ions react with and neutralize the hydroxide ions (OH⁻) produced from the dissolution of Gd(OH)₃ (H⁺ + OH⁻ → H₂O). This removal of OH⁻ ions from the solution shifts the dissolution equilibrium (Gd(OH)₃ ⇌ Gd³⁺ + 3OH⁻) to the right, causing more solid Gd(OH)₃ to dissolve.[10] Consequently, gadolinium hydroxide is readily soluble in dilute acids.[10][11]

-

Neutral and Basic Conditions (High pH): In neutral (pH 7) or basic (pH > 7) solutions, there is a significant background concentration of OH⁻ ions. This is a classic example of the common ion effect . The presence of this common ion (OH⁻) shifts the dissolution equilibrium to the left, favoring the precipitation of solid Gd(OH)₃ and drastically reducing its solubility.[12] Studies have shown that the solubility of Gd³⁺ decreases significantly above pH 7, and above pH 8, most of the gadolinium precipitates as insoluble Gd(OH)₃.[13] For a 0.010 M solution of Gd³⁺, precipitation is calculated to begin at a pH of 10.1.[6]

Caption: Influence of pH on Gadolinium Hydroxide solubility.

Influence of Complexing and Chelating Agents

The presence of ligands that can form stable, soluble complexes with the Gd³⁺ ion can significantly enhance the solubility of Gd(OH)₃. Chelating agents, such as those used in MRI contrast media (e.g., DTPA, DOTA), bind strongly to Gd³⁺. This complexation removes free Gd³⁺ ions from the solution, which, by Le Chatelier's principle, pulls the dissolution equilibrium to the right, promoting the dissolution of more Gd(OH)₃. This principle is crucial in drug formulation and in understanding the environmental mobility of gadolinium, where natural organic acids can act as complexing agents.

Effect of Other Ions

The presence of other ions can influence solubility in several ways:

-

Ionic Strength: In solutions of high ionic strength, electrostatic interactions can slightly increase the solubility of sparingly soluble salts, a phenomenon known as the "salt effect."

-

Interfering Ions: Certain ions can directly impact solubility through competing reactions. For example, in industrial processing contexts, the mass ratio of iron to gadolinium has been shown to highly affect gadolinium solubility.[14] At high Fe:Gd ratios, gadolinium solubility is low, whereas at low Fe:Gd ratios, it can be several orders of magnitude higher.[14] Phosphate ions will readily precipitate with free Gd³⁺ to form highly insoluble gadolinium phosphate, which can drive the decomplexation of even thermodynamically stable gadolinium chelates.[15]

Experimental Protocol for Solubility Determination

A self-validating and reliable determination of Gd(OH)₃ solubility requires a meticulous experimental approach. The shake-flask method is a standard and robust technique for determining the solubility of sparingly soluble compounds.

Synthesis of Gadolinium (III) Hydroxide

A prerequisite for any solubility measurement is the pure solid phase. Gd(OH)₃ is typically synthesized via precipitation.

-

Preparation of Solutions: Prepare a stock solution of a soluble gadolinium salt (e.g., 0.1 M Gadolinium (III) nitrate, Gd(NO₃)₃) and a precipitating agent (e.g., 0.3 M sodium hydroxide, NaOH).

-

Precipitation: Add the NaOH solution dropwise to the stirring Gd(NO₃)₃ solution. A white precipitate of Gd(OH)₃ will form immediately.[4]

-

Causality: A stoichiometric excess of NaOH ensures complete precipitation of Gd³⁺ ions.

-

-

Washing: Centrifuge the suspension, decant the supernatant, and wash the Gd(OH)₃ pellet repeatedly with deionized water. This step is critical to remove any unreacted ions that would interfere with the solubility measurement.

-

Drying: Dry the purified Gd(OH)₃ precipitate (e.g., at 80°C overnight) to obtain a fine white powder.[16]

Saturated Solution Preparation and Analysis

This protocol determines the solubility at a specific temperature and pH.

Caption: Experimental workflow for Gd(OH)₃ solubility determination.

Step-by-Step Methodology:

-

System Preparation: Prepare a series of aqueous solutions buffered to the desired pH values.

-

Saturation: Add an excess amount of the synthesized Gd(OH)₃ powder to each buffered solution in a sealed container. The presence of excess solid is essential to ensure that the solution reaches saturation.

-

Equilibration: Agitate the suspensions at a constant, controlled temperature (e.g., 25°C) for a prolonged period (typically 24-48 hours) to ensure that the dissolution equilibrium is fully established.

-

Trustworthiness: The system's validity is confirmed by taking measurements at multiple time points (e.g., 24h, 36h, 48h). Equilibrium is reached when the measured Gd³⁺ concentration no longer changes over time.

-

-

Phase Separation: Separate the solid Gd(OH)₃ from the aqueous phase. This is a critical step to prevent solid particles from contributing to the final measurement. A combination of high-speed centrifugation followed by filtration of the supernatant through a fine-pored syringe filter (e.g., 0.22 µm) is highly effective.

-

Sample Preparation: Carefully extract an aliquot of the clear supernatant and acidify it (e.g., with trace-metal grade nitric acid) to prevent any re-precipitation of Gd(OH)₃ and to match the matrix required for analysis.

-

Quantification of Gadolinium: Analyze the concentration of dissolved gadolinium ([Gd³⁺]) in the acidified supernatant using a highly sensitive analytical technique.

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): The preferred method due to its exceptional sensitivity and ability to measure elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Also suitable, though generally less sensitive than ICP-MS.

-

-

Calculation: The measured [Gd³⁺] directly corresponds to the molar solubility (S) of Gd(OH)₃ under the tested conditions (pH, temperature).

Implications in Research and Development

-

Nanomaterial Synthesis: Control over pH is the primary tool for manipulating the precipitation of Gd(OH)₃, which often serves as an intermediate in the hydrothermal or polyol synthesis of Gd₂O₃ nanoparticles.[1][16][17] Understanding the solubility limits prevents undesired precipitation and allows for precise control over nanoparticle nucleation and growth.

-

Drug Development & Safety: For gadolinium-based contrast agents (GBCAs), the extremely low solubility of Gd(OH)₃ is a key consideration. If the Gd³⁺ ion is released from its chelate in vivo (a process known as decomplexation), it will rapidly precipitate as Gd(OH)₃ or gadolinium phosphate at physiological pH (~7.4).[15] This process is implicated in the toxicology of GBCAs, making the stability of the chelate a critical safety parameter.[18]

-

Environmental Science: The low solubility of Gd(OH)₃ means it is highly persistent in neutral or alkaline soils and sediments.[10] However, it can become mobilized in acidic environments, such as waterways affected by acid rain, potentially leading to increased bioavailability and uptake in aquatic organisms.[10]

Conclusion